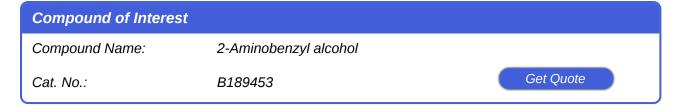


2-Aminobenzyl alcohol chemical properties and structure

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An In-depth Technical Guide to 2-Aminobenzyl Alcohol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzyl alcohol, also known as (2-aminophenyl)methanol, is a versatile bifunctional organic compound featuring both an amino group and a primary alcohol attached to a benzene ring.[1][2] Its unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of N-heterocyclic compounds such as quinolines and quinazolines.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-aminobenzyl alcohol**, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

2-Aminobenzyl alcohol consists of a benzyl alcohol backbone with an amino group substituted at the ortho (position 2) of the phenyl ring.[1] This arrangement of functional groups is key to its reactivity.



Identifier	Value
IUPAC Name	(2-aminophenyl)methanol[5]
CAS Number	5344-90-1[6][7][8]
Molecular Formula	C7H9NO[9][6][7][8]
SMILES	Nc1ccccc1CO[7][10][11]
InChI	1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1- 4,9H,5,8H2[5][11][12]
InChlKey	VYFOAVADNIHPTR-UHFFFAOYSA-N[5][7][8] [10][11]

Physicochemical Properties

2-Aminobenzyl alcohol is typically a solid at room temperature, appearing as a white to light brown crystalline powder.[12][13][14][15] It is very soluble in water and also shows solubility in various organic solvents.[3][9][6][16]

Property	Value
Molecular Weight	123.15 g/mol [5][10][17]
Melting Point	81-86 °C[3][9][13][14][15][17]
Boiling Point	162 °C @ 15 mmHg[3][9][13][17] / 273 °C[6]
Density	1.2 ± 0.1 g/cm ³ [6]
Appearance	White to cream to yellow to brown crystals or powder[14][15]
Water Solubility	Very soluble[3][9][6]
Refractive Index	1.617[6]

Reactivity and Synthetic Applications



The reactivity of **2-aminobenzyl alcohol** is dominated by the interplay between the electron-donating amino group and the hydroxymethyl group.[18] The amino group activates the aromatic ring, making it susceptible to electrophilic substitution.[18]

A primary application of **2-aminobenzyl alcohol** is in the synthesis of quinolines through the Friedländer annulation. This method offers an advantage over using the less stable 2-aminobenzaldehydes.[19] The reaction involves the dehydrogenative cyclization of **2-aminobenzyl alcohol** with ketones, often catalyzed by transition metals like ruthenium, nickel, or copper.[3][19][20] This process is atom-efficient, producing water and hydrogen gas as the only byproducts.[20]

It can also be oxidized to produce 2-aminobenzaldehyde.[3] Furthermore, it is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][12]

Experimental Protocols Synthesis of 2-Aminobenzyl Alcohol via Catalytic Hydrogenation

A common and cleaner alternative to chemical reduction methods is the liquid-phase catalytic hydrogenation of 2-nitrobenzyl alcohol.[21]

Materials:

- 2-nitrobenzyl alcohol
- Ethyl acetate (solvent)
- Supported nickel catalyst (e.g., 5% Ni on a support)
- Hydrogen gas (high pressure)
- Methanol
- Activated carbon
- Reaction vessel (high-pressure autoclave)



- Filtration apparatus
- Rotary evaporator

Procedure:[21]

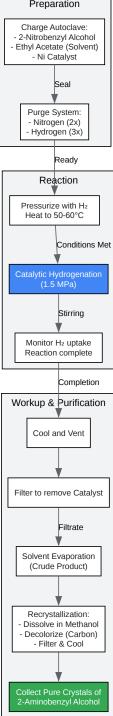
- Charge the high-pressure reaction vessel with 2-nitrobenzyl alcohol, ethyl acetate as the solvent, and the supported nickel catalyst. A typical ratio of catalyst to 2-nitrobenzyl alcohol is 1:10.
- Seal the vessel and purge it first with nitrogen gas twice, followed by three purges with highpressure hydrogen gas to ensure an inert atmosphere.
- Pressurize the vessel with hydrogen gas to an initial pressure (e.g., 0.1 MPa) and begin heating to the reaction temperature (typically 50-60°C).
- Once the temperature is stable, increase the hydrogen pressure to the desired reaction pressure (e.g., 1.5 MPa).
- Maintain the reaction under constant stirring. Monitor the pressure and replenish hydrogen gas as it is consumed.
- After the hydrogen uptake ceases and the pressure stabilizes, maintain the reaction for an additional 30 minutes to ensure completion.
- Stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen gas.
- Filter the reaction mixture to recover the catalyst, which can be recycled.
- Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-aminobenzyl alcohol.
- Dissolve the crude product in methanol and add activated carbon for decolorization.
- Heat the solution briefly and then filter it while hot to remove the activated carbon.
- Cool the filtrate to induce crystallization.



• Collect the resulting pale yellow crystals of **2-aminobenzyl alcohol** by filtration and dry them under a vacuum.

Workflow for the Synthesis of 2-Aminobenzyl Alcohol

Preparation





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